N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related cyclohexane derivatives have been a significant area of research. For instance, Özer et al. (2009) synthesized and characterized a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their structural properties through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. The cyclohexane ring's conformation and the stabilization of molecular conformation by intramolecular hydrogen bonding were key findings (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalytic Applications
In the realm of catalysis, Wang et al. (2011) demonstrated the use of Pd nanoparticles on a mesoporous graphitic carbon nitride catalyst for the highly selective hydrogenation of phenol and derivatives to cyclohexanone in aqueous media. This work underlines the potential of cyclohexane derivatives in facilitating significant chemical transformations with high efficiency and selectivity (Wang, Yao, Li, Su, & Antonietti, 2011).
Antitumor Activity
Research into the antitumor activity of cyclohexane derivatives has been promising. Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides showing activity against various tumor cells, highlighting the therapeutic potential of structurally related compounds (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).
Polyamide Materials
Research on polyamides incorporating cyclohexane structures, as studied by Hsiao et al. (1999), has shown promising results for developing new materials with desirable thermal and mechanical properties. These findings indicate potential applications in advanced material science, especially in creating high-performance polymers (Hsiao, Yang, Wang, & Chuang, 1999).
Mechanism of Action
Target of Action
The primary target of N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the degradation of proteins, particularly in the immune system. It is involved in the processing of antigens for presentation on major histocompatibility complex (MHC) class II molecules, which are crucial for immune responses .
Mode of Action
This compound interacts with its target, Cathepsin S, by inhibiting its activity .
Biochemical Pathways
The inhibition of Cathepsin S by this compound affects the antigen processing pathway. By inhibiting Cathepsin S, the compound prevents the proper processing and presentation of antigens on MHC class II molecules . This can have downstream effects on immune responses, potentially modulating the activity of T cells and other immune cells .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting Cathepsin S and disrupting antigen processing, the compound can potentially alter the activity of immune cells and influence immune responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s hypothesized that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-12-17(10-11-17)19-16(20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,14-15H,6-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBIAULFJKVHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NC3(CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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